N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide
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Description
N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and hypertension. In
Scientific Research Applications
adjacent to the aryl ring is the most favorable site for .
Chemical Crystallography
The compound could serve as a precursor for the synthesis of N-substituted benzamides, which are relevant in chemical crystallography for studying single crystal structures and their chemoselective reactions .
Theoretical Chemistry
Density Functional Theory (DFT) calculations can be performed to understand the compound’s reactivity and interaction with other molecules, providing insights into its behavior in various chemical processes .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-12-3-1-11(2-4-12)9-10-19-15(18)20-23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSAOBQKPUGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide |
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